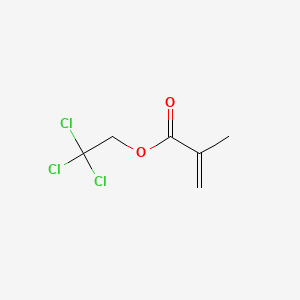

2,2,2-Trichloroethyl methacrylate

説明

2,2,2-Trichloroethyl methacrylate (B99206) is a monomer belonging to the methacrylate ester family, distinguished by the presence of a 2,2,2-trichloroethyl group attached to the methacrylate backbone. ontosight.ai Its chemical formula is C₆H₇Cl₃O₂. ontosight.ai This halogenated monomer is a colorless liquid with a distinct odor that is soluble in common organic solvents but not in water. ontosight.aicas.cz The incorporation of the trichloroethyl moiety imparts specific properties to the resulting polymers, making it a subject of interest in materials science. When polymerized, it forms poly(2,2,2-trichloroethyl methacrylate), a polymer whose characteristics are heavily influenced by its high chlorine content. cas.cz This polymer is soluble in solvents like hexane (B92381) and alcohol. cas.cz

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGNCEABJSRDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50601-48-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50964840 | |

| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50601-47-3, 50601-48-4 | |

| Record name | Trichloroethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050601473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2 Trichloroethyl Methacrylate Monomer

Esterification Pathways and Reaction Optimization

The formation of 2,2,2-trichloroethyl methacrylate (B99206) predominantly follows two main esterification pathways: direct esterification of methacrylic acid with 2,2,2-trichloroethanol (B127377) and the reaction of a methacrylic acid derivative, such as methacryloyl chloride, with 2,2,2-trichloroethanol.

One of the most effective methods involves a two-step process analogous to the synthesis of similar halogenated methacrylate esters. google.com This process begins with the reaction of methacrylic acid with a chlorinating agent, like thionyl chloride, to form the intermediate, methacryloyl chloride. This is a critical step as it activates the carboxylic acid for the subsequent esterification. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and a polymerization inhibitor to prevent the premature polymerization of the reactive methacrylate group. google.com

The subsequent step is the esterification of the synthesized methacryloyl chloride with 2,2,2-trichloroethanol. This reaction is also catalyzed, often by a tertiary amine like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction and achieve high yields. google.com Optimization of this pathway involves careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants. For instance, in the analogous synthesis of 2,2,2-trifluoroethyl methacrylate, the initial reaction to form the acyl chloride is conducted at temperatures between 10-40°C, followed by an increase to 40-60°C. The final esterification step is then carried out at 50-70°C for 3-5 hours. google.com Such precise control helps to maximize the yield and purity of the final monomer, often exceeding 95% and 98% respectively. google.com

Direct esterification of methacrylic acid with 2,2,2-trichloroethanol is another viable pathway. This method typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the reaction towards the ester product. researchgate.net However, the direct esterification of halogenated alcohols can be challenging due to their reduced nucleophilicity. To overcome this, process optimization often involves using an excess of one of the reactants and the continuous removal of water, a byproduct of the reaction, to shift the equilibrium towards the product side. The use of solid acid catalysts is also being explored to simplify catalyst removal and reduce corrosive waste streams. osti.gov

Transesterification represents another potential route, where a more common methacrylate ester, like methyl methacrylate, is reacted with 2,2,2-trichloroethanol in the presence of a suitable catalyst. google.com This equilibrium-driven reaction requires the removal of the lower-boiling alcohol byproduct (methanol in this case) to achieve high conversion to the desired 2,2,2-trichloroethyl methacrylate.

| Parameter | Methacryloyl Chloride Route | Direct Esterification |

| Reactants | Methacrylic acid, Thionyl chloride, 2,2,2-Trichloroethanol | Methacrylic acid, 2,2,2-Trichloroethanol |

| Catalyst | DMF, DMAP | Sulfuric acid, p-Toluenesulfonic acid |

| Key Conditions | Two-step, controlled temperature profile | Water removal, excess reactant |

| Typical Yield | >95% google.com | Variable, dependent on conditions |

| Typical Purity | >98% google.com | Variable, requires extensive purification |

Advanced Purification Strategies for Monomer Purity

Achieving high purity of the this compound monomer is critical for its use in polymerization, as impurities can significantly affect the properties of the resulting polymer. Advanced purification strategies typically involve a multi-step approach combining washing, neutralization, and distillation.

Following the synthesis, the crude reaction mixture is often washed with an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium bicarbonate, to neutralize any unreacted acidic starting materials and catalysts. google.com This is followed by washing with water or brine to remove any remaining salts and water-soluble impurities.

The primary method for obtaining high-purity monomer is fractional distillation under reduced pressure. scispace.com Vacuum distillation is essential to lower the boiling point of the monomer, thereby preventing thermal polymerization during the purification process. The presence of a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is crucial throughout the distillation process to ensure the stability of the monomer. who.int

For chlorinated esters, specific purification techniques may be employed to remove persistent impurities. Treatment of the crude product with a concentrated acid or base followed by neutralization and distillation can be an effective method for removing certain byproducts. google.com Furthermore, the choice of solvent and extraction conditions can be optimized to selectively remove impurities. For instance, in the purification of other methacrylate esters, a multi-step extraction with different solvents has been shown to effectively remove byproducts with similar boiling points. google.com

The effectiveness of the purification process is monitored using analytical techniques such as gas chromatography (GC), which can determine the purity of the monomer with high accuracy. google.com

| Purification Step | Purpose | Reagents/Conditions |

| Washing/Neutralization | Removal of acidic impurities and catalysts | Aqueous NaOH, NaHCO₃, Water, Brine |

| Fractional Distillation | Separation from byproducts and unreacted starting materials | Reduced pressure, Polymerization inhibitor |

| Specialized Treatment | Removal of persistent impurities | Concentrated acid/base treatment google.com |

| Quality Control | Purity assessment | Gas Chromatography (GC) |

Scale-Up Considerations for Monomer Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration. These challenges are common to the production of many specialty acrylate (B77674) monomers and revolve around ensuring process safety, maintaining product quality, and achieving economic viability. marketresearchintellect.comimproprecision.com

A primary concern during scale-up is the management of the exothermic nature of the esterification and potential polymerization reactions. ub.edu Efficient heat removal is critical to prevent runaway reactions. Industrial reactors are designed with sophisticated cooling systems and temperature control mechanisms. The addition of reactants is often carefully controlled to manage the rate of heat generation.

Maintaining high purity on a large scale requires robust and efficient purification processes. The design of industrial distillation columns, including the number of theoretical plates and reflux ratio, is optimized to achieve the desired separation efficiency. The handling and recycling of solvents and the removal of byproducts in an environmentally responsible manner are also significant considerations.

The choice of construction materials for the production plant is another critical factor. The corrosive nature of some of the reactants and catalysts, such as thionyl chloride and acidic catalysts, necessitates the use of corrosion-resistant materials for reactors, piping, and storage tanks.

Furthermore, the handling and storage of the raw materials and the final monomer product must adhere to strict safety protocols. This includes measures to prevent accidental polymerization, which can be initiated by heat, light, or contaminants. petrochemistry.eu The monomer is typically stored with a polymerization inhibitor and under controlled temperature conditions.

Homopolymerization of 2,2,2 Trichloroethyl Methacrylate

Free Radical Polymerization Approaches

Conventional free-radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The process is typically initiated by the thermal decomposition of an initiator molecule to generate free radicals, which then propagate by adding monomer units. For 2,2,2-Trichloroethyl methacrylate (B99206), several FRP techniques can be considered.

Bulk Polymerization Systems

Bulk polymerization involves the polymerization of the monomer in its pure form, with only an initiator added. This method is often used to produce materials with high optical clarity, such as sheets and rods. mit.edu

Research into the bulk free-radical polymerization of the chloroethyl methacrylate series, including 2,2,2-Trichloroethyl methacrylate, has shown that this process can lead to the formation of a crosslinked polymer network. researchgate.net This phenomenon is attributed to chain transfer reactions involving the chloroalkyl pendant group. The trichloromethyl group (-CCl₃) on the ester side chain can participate in chain transfer, where a hydrogen atom is abstracted from a neighboring polymer chain, creating a new radical site on the polymer backbone. This can lead to branching and ultimately, a crosslinked, insoluble material. researchgate.net Studies on the thermal degradation of PTCEMA confirm that the polymer becomes partially insoluble due to intermolecular crosslinking at temperatures below 240°C. researchgate.net This propensity for crosslinking is a critical consideration in bulk polymerization systems of this monomer.

| Parameter | Description | Finding |

| System | Polymerization of undiluted this compound monomer. | Leads to the formation of poly(this compound). researchgate.net |

| Initiators | Typically thermally labile compounds like peroxides or azo compounds. | Specific initiators for TCEMA bulk polymerization are analogous to those for other methacrylates, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN). mit.edu |

| Key Observation | Formation of a crosslinked product. | The crosslinking is a result of chain transfer reactions involving the pendant chloroalkyl group, which can make the resulting polymer insoluble. researchgate.net |

| Thermal Behavior | Becomes partially insoluble below 240°C due to crosslinking. Above this temperature, it degrades primarily by depolymerization. researchgate.net |

Solution Polymerization Conditions

Solution polymerization is a technique where the monomer and initiator are dissolved in a non-reactive solvent. The solvent helps to dissipate the heat generated during polymerization, allowing for better temperature control and reducing the likelihood of autoacceleration or the "gel effect". scribd.com This method is advantageous for producing polymers with a more controlled molecular weight and for applications where the polymer is needed in solution.

While specific studies detailing the solution polymerization of this compound are not extensively documented in the reviewed literature, the conditions can be inferred from standard practices for other methacrylate monomers like methyl methacrylate (MMA). scribd.com The process typically involves heating the monomer in a suitable solvent, such as benzene (B151609) or toluene (B28343), in the presence of a radical initiator. scribd.com After the reaction, the polymer is often precipitated by adding a non-solvent, such as ethanol, and then collected and dried. scribd.com The choice of solvent is crucial as it can influence the chain transfer kinetics and, consequently, the final properties of the polymer. researchgate.net

| Component | Example | Role/Function |

| Monomer | This compound | The repeating unit for the polymer chain. |

| Solvent | Benzene, Toluene, Ethyl Acetate | Dissolves monomer and initiator, aids in heat transfer, and controls viscosity. scribd.comripublication.com |

| Initiator | Benzoyl Peroxide (BPO), 2,2'-Azobisisobutyronitrile (AIBN) | Decomposes upon heating to generate free radicals that initiate polymerization. scribd.com |

| Temperature | Typically 60-90°C | Provides the energy for initiator decomposition and propagation. scribd.comripublication.com |

| Precipitant | Ethanol, Methanol (B129727) | Added post-polymerization to isolate the polymer from the solution. scribd.com |

Emulsion Polymerization Techniques

Emulsion polymerization is a heterogeneous polymerization process where a water-insoluble monomer is emulsified in an aqueous phase with the aid of a surfactant. A water-soluble initiator is typically used. This method allows for the production of high molecular weight polymers at a high polymerization rate while maintaining good heat control. The final product is a stable dispersion of polymer particles in water, known as a latex. archive.org

There is limited specific information available on the emulsion polymerization of this compound. However, the general principles can be applied. The system would consist of water, an emulsifier (surfactant) to stabilize the monomer droplets and polymer particles, and a water-soluble initiator like potassium persulfate. ripublication.com Given the halogenated and hydrophobic nature of TCEMA, the choice of emulsifier would be critical to ensure the stability of the emulsion throughout the polymerization process. The technique has been successfully applied to other functional methacrylates, suggesting its potential applicability to TCEMA for producing aqueous polymer dispersions. researchgate.netcmu.edu

Controlled/Living Radical Polymerization (CRP) Strategies

Controlled/living radical polymerization (CRP) methods offer significant advantages over conventional free-radical techniques by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method for a wide range of monomers, including methacrylates. cmu.edu It involves the reversible deactivation of growing polymer chains through a dynamic equilibrium between active, propagating radicals and dormant species, typically an alkyl halide. This equilibrium is catalyzed by a transition metal complex, most commonly based on copper. cmu.edu

Although specific literature detailing the ATRP of this compound is scarce, the conditions can be extrapolated from successful ATRP of similar methacrylate monomers like methyl methacrylate (MMA). A typical ATRP system for a methacrylate would involve an alkyl halide initiator, a copper(I) halide catalyst (e.g., CuBr or CuCl), and a ligand, such as 2,2'-bipyridine (B1663995) (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), in a suitable solvent or in bulk. cmu.edu By carefully selecting the components and their ratios, it is possible to synthesize well-defined poly(this compound).

The following table presents representative conditions for the ATRP of a methacrylate monomer, which would be applicable for the synthesis of well-defined PTCEMA.

| Parameter | Example System for a Methacrylate | Reference |

| Monomer | Methyl Methacrylate (as a proxy for TCEMA) | cmu.edu |

| Initiator | Ethyl 2-bromoisobutyrate (EBiB) | cmu.edu |

| Catalyst | Copper(I) Bromide (CuBr) | cmu.edu |

| Ligand | 2,2'-bipyridine (bpy) | cmu.edu |

| Molar Ratio | [Monomer]:[Initiator]:[Catalyst]:[Ligand] = 200:1:1:2 | cmu.edu |

| System | Bulk Polymerization | cmu.edu |

| Temperature | 100°C | cmu.edu |

| Result | Conversion = 74.9% in 40 min, Mₙ = 18,170, PDI = 1.16 | cmu.edu |

Nitroxide-Mediated Polymerization (NMP) Methodologies

Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer radical chain. This process establishes an equilibrium between active propagating chains and dormant, nitroxide-capped chains.

However, the homopolymerization of methacrylate monomers via NMP has historically been a significant challenge. The main issue arises from side reactions, particularly the irreversible termination of the growing polymethacrylate (B1205211) radical via disproportionation. acs.org This side reaction competes with the desired reversible termination by the nitroxide, leading to a loss of chain-end fidelity and poor control over the polymerization. While newer, specialized nitroxides have been developed to overcome this limitation for monomers like MMA, the application of NMP to the homopolymerization of substituted methacrylates like this compound is not widely reported and is expected to be challenging.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Protocols

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization capable of producing polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Ð). researchgate.netwikipedia.org The process involves a conventional radical polymerization in the presence of a suitable RAFT chain transfer agent (CTA), which mediates the polymerization to impart a "living" character. researchgate.netwikipedia.org

A typical RAFT polymerization protocol for this compound (TCEMA) involves the use of a thermal initiator, a RAFT CTA, the monomer, and a suitable solvent. The choice of CTA is crucial and depends on the monomer class. For methacrylates like TCEMA, dithiobenzoates and trithiocarbonates are effective.

Experimental Protocol:

A representative RAFT polymerization of TCEMA can be carried out as follows: In a typical experiment, TCEMA, a chain transfer agent such as 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC), and an initiator like 2,2'-azobisisobutyronitrile (AIBN) are dissolved in an appropriate solvent, for instance, toluene or 1,4-dioxane. The molar ratio of monomer to CTA to initiator ([M]:[CTA]:[I]) is carefully selected to control the target molecular weight. This solution is placed in a reaction vessel, such as a Schlenk tube. The mixture then undergoes several freeze-evacuate-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. researchgate.net The sealed vessel is subsequently immersed in an oil bath heated to a specific temperature, typically between 60-80 °C, to initiate the polymerization. researchgate.net The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion. The resulting polymer, poly(this compound) (PTCEMA), can be isolated by precipitation in a non-solvent like cold methanol and dried under vacuum.

The controlled nature of RAFT polymerization allows for the synthesis of PTCEMA with predictable molecular weights and low polydispersity, as illustrated in the following table.

Table 1: Representative Data for RAFT Polymerization of TCEMA This table is illustrative, based on typical results for RAFT polymerization of functional methacrylates, as specific experimental data for TCEMA was not available in the searched literature.

| Entry | [TCEMA]:[CTA]:[I] | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Ð (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | 100:1:0.2 | Toluene | 8 | 65 | 15,000 | 1.15 |

| 2 | 200:1:0.2 | Toluene | 12 | 70 | 32,500 | 1.18 |

Ionic Polymerization Techniques

Ionic polymerization is a chain polymerization method in which the kinetic-chain carriers are ions or ion pairs. It can be categorized as either anionic or cationic polymerization, depending on the nature of the propagating chain end. This technique is known for its ability to produce polymers with well-defined structures, particularly when side reactions like chain termination and transfer are eliminated, leading to a living polymerization. researchgate.net

Anionic Polymerization for Poly(this compound) Synthesis

Anionic polymerization of methacrylates can proceed in a living manner, offering excellent control over molecular weight and producing polymers with very narrow molecular weight distributions. researchgate.net The synthesis is typically carried out under stringent conditions, requiring the rigorous purification of all reagents and an inert atmosphere to prevent termination of the highly reactive anionic propagating species. researchgate.net

General Anionic Protocol:

For methacrylates, the polymerization is generally initiated at low temperatures (e.g., -78 °C) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF). researchgate.net Initiators are typically nucleophilic organometallic compounds, with organolithium reagents like sec-butyllithium (B1581126) (s-BuLi) or diphenylmethyl lithium being common choices. researchgate.netresearchgate.net However, the direct initiation of methacrylate polymerization with simple alkyllithium initiators can be complicated by side reactions, such as nucleophilic attack on the monomer's ester carbonyl group. wikipedia.org To suppress these side reactions and promote a more controlled polymerization, additives like lithium chloride (LiCl) are often used to modify the initiator and the propagating chain end. researchgate.net

Challenges with this compound:

The application of anionic polymerization to TCEMA presents significant challenges due to the monomer's chemical structure. The ester side chain contains a -CH₂-CCl₃ group. The presence of three electron-withdrawing chlorine atoms on the ethyl group makes the ester susceptible to nucleophilic attack and potential elimination reactions under the strongly basic conditions of anionic polymerization. These side reactions could compete with the desired vinyl polymerization, leading to a loss of control, broadened molecular weight distribution, or failure of the polymerization altogether. A study on the free-radical polymerization of chloroethyl methacrylates noted that the chloroalkyl moiety itself can participate in chain transfer reactions, which suggests a high reactivity that would be even more pronounced in an ionic process. researchgate.net

Due to these potential side reactions, achieving a controlled, living anionic polymerization of TCEMA is scientifically challenging and there is a lack of published research detailing successful protocols and outcomes. A hypothetical experimental attempt would need to carefully consider these challenges.

Table 2: Hypothetical Outcomes and Challenges in Anionic Polymerization of TCEMA This table outlines the theoretical challenges and potential results, as specific experimental data for the successful anionic polymerization of TCEMA is not readily available in scientific literature.

| Initiator System | Solvent | Temperature (°C) | Potential Side Reactions | Expected Outcome |

|---|---|---|---|---|

| s-BuLi | THF | -78 | Attack on ester carbonyl; Elimination of HCl | Low polymer yield, broad Ð, oligomer formation |

| s-BuLi / LiCl | THF | -78 | Reduced side reactions, but elimination still possible | Potentially improved control, but likely still compromised by monomer instability |

| Diphenylmethyl lithium | THF | -78 | Less nucleophilic initiator may reduce side reactions | Higher chance of successful polymerization, but control may still be difficult |

Copolymerization Studies of 2,2,2 Trichloroethyl Methacrylate

Radical Copolymerization with Diverse Comonomers

Conventional free-radical polymerization is a common method for copolymerizing 2,2,2-trichloroethyl methacrylate (B99206) with various vinyl monomers. These studies are essential for determining the reactivity ratios of the comonomer pairs, which in turn dictate the composition and microstructure of the resulting copolymer.

Investigations into the binary copolymerization of TCEMA have provided valuable data on its reactivity with other common monomers. The reactivity ratios indicate the relative preference of a growing polymer chain radical to add a monomer of its own kind or the comonomer.

One significant study focused on the copolymerization of TCEMA with methyl methacrylate (MMA). acs.org Copolymers were synthesized over a range of compositions, and the reactivity ratios were determined for reactions carried out to low conversions. acs.org

Another investigation determined the copolymerization parameters for TCEMA with several other monomers, including styrene (B11656) and methacrylic acid, in a benzene (B151609) solution at 50°C using 2,2′-azobisisobutyronitrile as the initiator. researchgate.net

The following table summarizes the determined reactivity ratios for the binary copolymerization of 2,2,2-trichloroethyl methacrylate (M1) with various comonomers (M2).

| Comonomer (M2) | r1 (TCEMA) | r2 | Reference |

| Methyl Methacrylate (MMA) | Value not specified in abstract | Value not specified in abstract | acs.org |

| Styrene | Value not specified in abstract | Value not specified in abstract | researchgate.net |

| Methacrylic Acid | Value not specified in abstract | Value not specified in abstract | researchgate.net |

| N,N-dimethyl-2-aminoethyl methacrylate | Value not specified in abstract | Value not specified in abstract | researchgate.net |

Further research has explored the use of TCEMA in functional materials, such as in the fabrication of graded-index plastic optical fibers. In this application, TCEMA was copolymerized with N-cyclohexyl maleimide to create a core material with a high glass transition temperature of 115 °C. optica.org

Based on the available scientific literature, detailed studies focusing on the multicomponent radical copolymerization involving this compound are not extensively reported. Research has predominantly centered on binary systems to establish fundamental reactivity ratios and copolymer properties.

Controlled Copolymerization Methodologies

The application of controlled or "living" radical polymerization techniques allows for the synthesis of copolymers with well-defined architectures, controlled molecular weights, and low polydispersity. However, the application of these methods to this compound has been limited.

Specific studies detailing the Atom Transfer Radical Copolymerization (ATRP) of this compound could not be identified in the reviewed literature. While ATRP is a versatile technique for a wide range of methacrylate monomers, its application to TCEMA has not been prominently documented.

There is a lack of specific research in the scientific literature regarding the use of Nitroxide-Mediated Polymerization (NMP) for the copolymerization of this compound.

Detailed investigations into the use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for synthesizing copolymers with this compound are not present in the currently available literature.

Determination of Monomer Reactivity Ratios

The determination of monomer reactivity ratios is crucial for understanding the copolymerization behavior of this compound with other monomers. These ratios, typically denoted as r1 and r2, quantify the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer. This section delves into the experimental and theoretical approaches used to determine these critical parameters.

Experimental Quantification of Reactivity Parameters

The experimental determination of monomer reactivity ratios involves polymerizing a series of monomer feed compositions to low conversion and then analyzing the composition of the resulting copolymer. Several methods are employed to calculate the reactivity ratios from this data. Two of the most common and historically significant linear methods are the Fineman-Ross and Kelen-Tüdős methods. sapub.orgresearchgate.net

The Fineman-Ross method provides a graphical means of determining reactivity ratios. The copolymer composition equation is rearranged into a linear form, allowing for the determination of r1 and r2 from the slope and intercept of a plotted line. While straightforward, this method can sometimes be sensitive to experimental error, particularly at extreme monomer feed ratios.

The Kelen-Tüdős method is a modification of the Fineman-Ross method that introduces a separation parameter to distribute the data points more evenly, thereby improving the reliability of the graphical estimation. sapub.orgresearchgate.net This method is often preferred due to its reduced susceptibility to bias. Other methods, such as the extended Kelen-Tüdős and the error-in-variable method (EVM), offer further refinements for more accurate determination. nih.gov

The composition of the synthesized copolymers is a critical input for these methods and is typically determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy. sapub.orgnih.govuca.edu.ar For instance, in the ¹H NMR spectrum, the integral ratios of characteristic peaks corresponding to each monomer unit in the copolymer can be used to calculate the copolymer composition. uca.edu.arnih.gov

Table 1: Illustrative Monomer Reactivity Ratios for Methacrylate Copolymers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

|---|---|---|---|---|

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.8436 | 0.7751 | Fineman-Ross & Kelen-Tüdős |

| 2,2,2-Trifluoroethyl methacrylate | 2,2,2-Trichloroethyl α-fluoroacrylate | 1.52 ± 0.03 | 0.61 ± 0.03 | Kelen-Tüdős & Fineman-Ross |

This table presents data for illustrative purposes from studies on other methacrylate monomers to demonstrate the concept of reactivity ratios.

Theoretical Models for Copolymer Compositional Analysis

Theoretical models are indispensable for predicting and interpreting copolymer composition. The most fundamental and widely used model is the Mayo-Lewis equation . wolfram.comwikipedia.org This equation relates the instantaneous composition of the copolymer being formed to the composition of the monomer feed and the monomer reactivity ratios (r1 and r2). wikipedia.org

The Mayo-Lewis equation is given by:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

d[M₁]/d[M₂] is the ratio of the rates of incorporation of the two monomers into the copolymer.

[M₁] and [M₂] are the molar concentrations of the two monomers in the feed.

r₁ and r₂ are the reactivity ratios of monomer 1 and monomer 2, respectively.

The values of r1 and r2 significantly influence the structure of the resulting copolymer:

If r₁ and r₂ are both close to 1, a random copolymer is formed. wikipedia.org

If both ratios are close to 0, an alternating copolymer is likely to form. wikipedia.org

If r₁ > 1 and r₂ < 1, the copolymer will be enriched in monomer 1.

If r₁r₂ = 1, the copolymerization is considered ideal, and the monomer distribution is random.

Another valuable theoretical framework for understanding monomer reactivity is the Alfrey-Price Q-e scheme . This semi-empirical model assigns a Q value, representing the reactivity of a monomer due to resonance stabilization, and an e value, representing the polarity of the monomer, to each monomer. The reactivity ratios can then be estimated from the Q and e values of the comonomers. This scheme is particularly useful for predicting the copolymerization behavior of new monomers or for systems where experimental determination of reactivity ratios is challenging.

Microstructural Elucidation of Copolymers

The microstructure of a copolymer, which encompasses the sequence distribution of monomer units along the polymer chain, is a direct consequence of the monomer reactivity ratios and has a profound impact on the macroscopic properties of the material. The elucidation of this microstructure is therefore a critical aspect of copolymer characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is one of the most powerful techniques for determining the microstructure of copolymers. nih.govmdpi.com By analyzing the chemical shifts and splitting patterns of the resonance signals, it is possible to identify and quantify the different monomer sequences (dyads, triads, etc.) within the polymer chain. For example, the carbonyl carbon region in the ¹³C NMR spectrum of a methacrylate copolymer can often reveal distinct peaks corresponding to different triad sequences (e.g., M₁M₁M₁, M₁M₁M₂, M₂M₁M₂).

The statistical distribution of these sequences can be predicted from the monomer reactivity ratios. For instance, the probability of finding a specific dyad sequence can be calculated, which in turn can be used to estimate the mean sequence lengths of the monomer units in the copolymer chain. sapub.orgresearchgate.net This information is invaluable for establishing structure-property relationships.

In addition to NMR, other techniques such as Fourier-transform infrared (FTIR) spectroscopy can provide qualitative information about the presence of different functional groups and thus confirm the incorporation of both monomers into the copolymer chain. sapub.orgnih.gov

Advanced Polymer Architectures Derived from 2,2,2 Trichloroethyl Methacrylate

Block Copolymers

Block copolymers consist of two or more long sequences, or blocks, of different monomers. The ability to create well-defined block copolymers containing TCEMA opens avenues for materials with tailored properties.

Synthesis of Di- and Triblock Copolymers

The synthesis of di- and triblock copolymers incorporating TCEMA is effectively achieved through controlled/living radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.educmu.edu These techniques allow for the sequential addition of different monomers to a growing polymer chain, resulting in well-defined block structures with low polydispersity. cmu.educmu.edu

For instance, a poly(2,2,2-trichloroethyl methacrylate) (PTCEMA) macroinitiator can be synthesized first and subsequently used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. cmu.edu Similarly, triblock copolymers can be synthesized by adding a third monomer to a pre-formed diblock copolymer. cmu.edu Another approach involves using a bifunctional initiator to grow two polymer chains simultaneously, followed by the addition of a second monomer to create an ABA-type triblock copolymer. ijpras.com

The choice of catalyst and reaction conditions is crucial for the successful synthesis of these copolymers. For example, in ATRP, copper-based catalysts are commonly employed, and the efficiency of initiation can be enhanced through techniques like halogen exchange. cmu.edu In RAFT polymerization, the selection of the appropriate chain transfer agent is critical for controlling the polymerization and achieving narrow molecular weight distributions. cmu.edu

An example of a diblock copolymer synthesized via RAFT dispersion polymerization is poly(stearyl methacrylate)-block-poly(2,2,2-trifluoroethyl methacrylate) (PSMA-b-PTFEMA). nih.govnih.gov Although this example uses a fluorinated analog of TCEMA, the principles of sequential monomer addition in RAFT polymerization are directly applicable. nih.govnih.gov

Table 1: Examples of Di- and Triblock Copolymers Synthesized Using Controlled Radical Polymerization

| Copolymer Architecture | Monomer 1 | Monomer 2 | Monomer 3 | Polymerization Method |

|---|---|---|---|---|

| Diblock (AB) | 2,2,2-Trichloroethyl Methacrylate (B99206) (TCEMA) | Styrene (B11656) | - | ATRP |

| Diblock (AB) | Methyl Methacrylate (MMA) | This compound (TCEMA) | - | RAFT |

| Triblock (ABA) | This compound (TCEMA) | Butyl Acrylate (B77674) | This compound (TCEMA) | ATRP |

| Triblock (ABC) | Styrene | This compound (TCEMA) | Glycidyl Methacrylate | ATRP |

Complex Multi-Block Copolymer Architectures

Beyond simple di- and triblock structures, TCEMA can be incorporated into more complex multi-block copolymer architectures. nih.gov These advanced structures are synthesized through sequential monomer addition in living polymerization processes, allowing for precise control over the arrangement and length of multiple distinct polymer blocks. nih.govrsc.org The creation of these complex topologies can lead to materials with highly specialized properties and functionalities. researchgate.netnih.gov

Controlled radical polymerization techniques are instrumental in building these intricate architectures. nih.gov For example, a "star-on-star" architecture can be created, showcasing the high level of control achievable. rsc.org The synthesis of such complex polymers often involves the careful design of monomers and the strategic use of polymerization techniques to regulate the chain topology and functionality. nih.gov

Graft Copolymers

Graft copolymers are composed of a main polymer backbone with one or more side chains of a different chemical composition. The inclusion of TCEMA in graft copolymers can be achieved through several synthetic strategies.

"Grafting From" Polymerization Methodologies

The "grafting from" approach involves initiating the polymerization of a monomer from active sites along a pre-existing polymer backbone. cmu.edufrontiersin.org To create graft copolymers with PTCEMA side chains, a backbone polymer is first functionalized with initiator moieties. Subsequently, TCEMA is polymerized from these initiation sites, typically using a controlled radical polymerization technique like surface-initiated ATRP (SI-ATRP). rsc.orgcmu.edu This method allows for the growth of high-density polymer brushes from the backbone. cmu.edu

The "grafting from" technique has been successfully applied to various substrates, including flat surfaces and nanoparticles, to create well-defined polymer coatings. rsc.orgutexas.edunih.gov For instance, initiator groups can be attached to the surface of graphene oxide, from which polymers like polystyrene, poly(methyl methacrylate), or poly(butyl acrylate) can be grown via ATRP. utexas.edu A similar strategy can be employed with a TCEMA-containing polymer backbone to graft other monomers, or by using a different polymer backbone to graft PTCEMA chains.

"Grafting To" Functionalization Strategies

In the "grafting to" method, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone containing complementary functional groups. frontiersin.org This approach often utilizes highly efficient and specific reactions, such as "click chemistry," to ensure high grafting efficiency. nih.govmdpi.com

For example, a PTCEMA polymer with a reactive end-group, such as an azide, can be synthesized. This reactive polymer is then "clicked" onto a polymer backbone that has been functionalized with a complementary group, like an alkyne. nih.govmdpi.com This method offers excellent control over the length and composition of the grafted chains, as they are synthesized and characterized prior to the grafting reaction. The success of the "grafting to" approach is highly dependent on the efficiency of the coupling chemistry and the steric accessibility of the reactive sites on the backbone. frontiersin.org Post-polymerization modification techniques are crucial for introducing the necessary reactive handles onto both the backbone and the side chains. nih.govnih.govrsc.org

Macromonomer Approach for Grafting ("Grafting Through")

The "grafting through" or macromonomer approach involves the copolymerization of a low-molecular-weight monomer with a macromonomer, which is a polymer chain with a polymerizable end-group. cmu.edufrontiersin.org To incorporate PTCEMA grafts, a PTCEMA macromonomer with a polymerizable moiety, such as a methacrylate group, is first synthesized. kpi.ua This macromonomer is then copolymerized with another monomer, resulting in a polymer backbone with randomly distributed PTCEMA side chains. cmu.edu

This method allows for the incorporation of well-defined side chains, as the macromonomer can be synthesized via a controlled polymerization process. cmu.edu The final graft copolymer architecture, including the spacing and distribution of the grafts, can be controlled by the reactivity ratios of the monomer and the macromonomer, as well as their feed ratio in the polymerization. cmu.edu The "grafting through" technique is a versatile method for producing a wide variety of graft copolymers with tailored properties. researchgate.netnih.gov

Table 2: Comparison of Grafting Methodologies for PTCEMA-Containing Copolymers

| Grafting Method | Description | Key Advantages | Potential Challenges |

|---|---|---|---|

| "Grafting From" | Polymer chains are grown from initiation sites on a polymer backbone. | High grafting density achievable. | Difficult to characterize the grafted chains directly. |

| "Grafting To" | Pre-synthesized polymer chains are attached to a polymer backbone. | Well-defined grafts with known molecular weight. | Grafting efficiency can be limited by steric hindrance. |

| "Grafting Through" (Macromonomer) | A macromonomer is copolymerized with another monomer. | Simple one-pot synthesis of the graft copolymer. | Low reactivity of macromonomers can limit molecular weight. researchgate.net |

Star Polymers

Star polymers are a class of branched macromolecules consisting of multiple linear polymer chains, or "arms," linked to a central core. Their synthesis is generally approached via two main strategies: "core-first" or "arm-first".

Synthesis via Multifunctional Initiators

The "core-first" method involves growing polymer arms from a central molecule that has multiple initiation sites. This approach allows for precise control over the number of arms in the resulting star polymer. While this is a common technique for monomers like styrene and various methacrylates, specific studies detailing the use of multifunctional initiators for the polymerization of this compound to form star polymers are not found in the current body of scientific literature.

Arm-First Polymerization Pathways

In the "arm-first" approach, linear polymer arms are synthesized first and then linked together by reacting with a multifunctional linking agent. This method is versatile but requires high coupling efficiency to ensure the formation of well-defined star polymers. There is currently no available research demonstrating this pathway for the creation of star polymers from poly(this compound) arms.

Mechanistic and Kinetic Investigations of 2,2,2 Trichloroethyl Methacrylate Polymerizations

Initiation Mechanism Analysis

The initiation of 2,2,2-Trichloroethyl methacrylate (B99206) polymerization can be achieved through several mechanisms, with a significant focus in the literature on controlled radical processes. In Atom Transfer Radical Polymerization (ATRP), a common method for controlling the polymerization of methacrylates, the initiation process is a critical step. For instance, in the ATRP of TCEMA, an initiator such as ethyl 2-bromoisobutyrate (EBiB) is often used in conjunction with a copper-based catalyst system, like CuCl complexed with a ligand such as N,N,N',N',N''-pentamethyldiethylenetriamine (PMDETA).

The initiation involves the abstraction of a halogen atom from the initiator by the copper(I) complex, which generates a copper(II) species and an initiating radical. This radical then adds to the first monomer unit of TCEMA, starting the polymerization chain. The process is a reversible equilibrium, which is key to maintaining a low concentration of active radicals and thus achieving a controlled polymerization.

Anionic polymerization of TCEMA has also been investigated. In this case, initiation can be carried out using organolithium compounds, such as tert-butyllithium, in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). The initiation is typically very fast, involving the nucleophilic attack of the initiator on the double bond of the monomer.

Propagation Kinetics and Rate Constant Determination

In the context of ATRP, the propagation is characterized by a dynamic equilibrium between dormant species (polymer chains with a terminal halogen) and active, propagating radicals. This equilibrium keeps the concentration of radicals low, which in turn moderates the propagation rate and minimizes termination reactions. The polymerization of TCEMA via ATRP has been shown to proceed in a controlled manner, as evidenced by a linear increase in molecular weight with monomer conversion and the production of polymers with low dispersity (Đ < 1.5). This linear relationship indicates that the number of active chains remains relatively constant throughout the polymerization, a hallmark of a controlled process.

Kinetic studies of the ATRP of TCEMA have demonstrated that the polymerization follows first-order kinetics with respect to the monomer concentration. This is observed through linear plots of ln([M]₀/[M]) versus time, where [M]₀ and [M] are the initial and instantaneous monomer concentrations, respectively.

Termination Reaction Pathways and Rates

Termination reactions are processes that irreversibly deactivate the growing polymer chains, thereby limiting the final molecular weight and potentially broadening the molecular weight distribution. In conventional free radical polymerization, termination primarily occurs through bimolecular coupling or disproportionation of two growing radical chains.

Chain Transfer Phenomena in Polymerization Systems

Chain transfer is a reaction in which the activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a specific chain transfer agent. This process results in the termination of the growing chain and the initiation of a new one.

In the case of TCEMA polymerization, the potential for chain transfer to the monomer exists due to the presence of the trichloromethyl group. However, studies on its controlled polymerization, such as ATRP, suggest that chain transfer reactions are not significant under the studied conditions. The successful synthesis of well-defined poly(2,2,2-trichloroethyl methacrylate) with predictable molecular weights and low dispersities indicates that chain transfer to the monomer or solvent is minimal.

Influence of Diffusion-Controlled Phenomena on Reaction Kinetics

Diffusion-controlled phenomena, such as the Trommsdorff-Norrish effect (or gel effect), can have a significant impact on the kinetics of polymerization, particularly at high monomer conversions. This effect arises from an increase in the viscosity of the polymerization medium, which slows down the diffusion of large polymer chains. As a result, the termination reactions, which rely on the collision of two growing chains, are hindered. The smaller monomer molecules can still diffuse to the active chain ends, leading to a continued or even accelerated rate of propagation.

While specific studies detailing the gel effect in TCEMA polymerization are not extensively documented in readily available literature, it is a common phenomenon in the bulk or concentrated solution polymerization of methacrylates. It is therefore reasonable to expect that the polymerization of TCEMA would also exhibit diffusion-controlled effects at high conversions, leading to an autoacceleration of the polymerization rate and a broadening of the molecular weight distribution in uncontrolled radical systems. In controlled polymerizations like ATRP, the low concentration of long-chain radicals mitigates the onset and intensity of the gel effect.

In Situ Monitoring Techniques for Polymerization Progress

The progress of TCEMA polymerization can be monitored in real-time using various in situ techniques. These methods are invaluable for understanding the reaction kinetics and for ensuring that the polymerization is proceeding as expected.

One common technique is to take samples from the reaction mixture at different time intervals and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). By comparing the signal of the monomer's vinyl protons (in NMR) or the monomer peak area (in GC) to an internal standard, the monomer conversion can be accurately determined as a function of time. This data is then used to generate kinetic plots, such as the first-order time-conversion plots mentioned earlier.

Computational and Theoretical Studies on 2,2,2 Trichloroethyl Methacrylate Systems

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of a monomer that govern its reactivity and electronic characteristics. By solving the Schrödinger equation for the molecular system, researchers can obtain detailed information about electron distribution, orbital energies, and molecular geometry.

Electronic Orbital Analysis and Reactivity Prediction

The electronic structure of 2,2,2-Trichloroethyl methacrylate (B99206) is central to its polymerization behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key indicators of its reactivity. The energy and spatial distribution of these frontier orbitals are critical in predicting how the monomer will interact with other molecules, such as initiators and propagating radical chains.

Computational studies, often employing Density Functional Theory (DFT), can determine the energies of the HOMO and LUMO. rsc.org From these energies, important molecular properties like ionization potential, electronegativity, chemical potential, and chemical hardness can be deduced. rsc.org These parameters are instrumental in understanding the monomer's susceptibility to nucleophilic or electrophilic attack, a fundamental aspect of its polymerization. For instance, the presence of the electron-withdrawing trichloromethyl group is expected to influence the electron density of the methacrylate moiety, thereby affecting its reactivity.

Conformational Analysis of the Monomer

The three-dimensional structure and conformational flexibility of the TCEMA monomer can influence its reactivity and the stereochemistry of the resulting polymer chain. Computational methods are employed to identify the stable conformers of the monomer and the energy barriers between them. indiana.edu This is typically achieved by systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy at each step.

For molecules with similar ester and substituted alkyl groups, studies have shown the existence of multiple stable conformers. rsc.orgunifi.it For example, in a related compound, 2,2,2-trichloroethyl chloroformate, both anti-gauche and anti-anti conformers were identified through a combination of gas-phase electron diffraction and quantum-chemical calculations. rsc.org It is plausible that TCEMA also exhibits a complex conformational landscape due to the rotation around the C-O and C-C single bonds of the ester and ethyl groups. Understanding the relative populations of these conformers at a given temperature is crucial, as the dominant conformer may dictate the monomer's effective shape and accessibility of its reactive sites during polymerization.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a dynamic perspective on the polymerization process, allowing researchers to observe the temporal evolution of a system of monomers as they react to form polymer chains. mdpi.com These simulations solve Newton's equations of motion for each atom in the system, providing trajectories that reveal the intricate details of chain initiation, propagation, and termination events.

Theoretical Modeling of Polymer Chain Conformation

Once the polymer is formed, its physical and mechanical properties are largely determined by the conformation of its chains. Theoretical models and simulations are used to predict the three-dimensional arrangement of poly(2,2,2-trichloroethyl methacrylate) (PTCEMA) chains.

MD simulations can be extended to study the conformational behavior of a single PTCEMA chain or an ensemble of chains in a condensed phase. researchgate.net These simulations can reveal important characteristics such as the chain's persistence length, radius of gyration, and end-to-end distance, which are all measures of its size and shape. The interactions between the bulky and polar trichloroethyl side groups are expected to play a significant role in determining the local and global conformation of the polymer chain. These interactions can lead to specific secondary structures or a more random coil arrangement.

Prediction of Polymerization Parameters via Computational Methods

Computational chemistry provides a pathway to predict key polymerization parameters that are often challenging to measure experimentally. mdpi.com For instance, quantum chemical calculations can be used to estimate the activation energies for the propagation and termination steps in free-radical polymerization. mdpi.com By calculating the energy of the reactants, transition state, and products for each elementary reaction, the reaction rates can be estimated using transition state theory. wpmucdn.com

Furthermore, computational approaches can aid in determining chain transfer constants. researchgate.net Chain transfer reactions can significantly influence the molecular weight of the resulting polymer. researchgate.net While direct computational prediction of these constants for TCEMA is not detailed in the provided results, the methodology would involve modeling the reaction between a propagating radical and a potential chain transfer agent.

Simulation of Reaction Pathways and Transition States

A detailed understanding of the polymerization mechanism requires the characterization of the reaction pathways and the associated transition states. Quantum chemical methods are indispensable for this purpose. wpmucdn.com By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path that connects reactants to products.

For the free-radical polymerization of TCEMA, this would involve locating the transition state structures for the addition of a radical to the monomer's double bond. The geometry and energy of the transition state provide crucial information about the stereoselectivity of the polymerization, i.e., the preference for the formation of isotactic, syndiotactic, or atactic polymer chains. While specific studies on TCEMA were not found, research on other methacrylates has shown that the nature of the ester group can influence the stereochemistry of the polymerization.

Below is a table summarizing the types of computational and theoretical studies and the kind of information they can provide for this compound systems.

| Computational Method | Focus of Study | Key Information Obtained |

| Quantum Chemical Calculations | Monomer Reactivity and Electronic Structure | HOMO/LUMO energies, ionization potential, electron affinity, reactivity indices (Q-e values). |

| Quantum Chemical Calculations | Conformational Analysis | Stable monomer conformers, rotational energy barriers, relative conformer populations. |

| Molecular Dynamics Simulations | Polymerization Processes | Polymerization kinetics, chain growth mechanisms, evolution of molecular weight distribution. |

| Theoretical Modeling | Polymer Chain Conformation | Radius of gyration, persistence length, end-to-end distance, local and global chain structure. |

| Quantum Chemical Calculations | Prediction of Polymerization Parameters | Activation energies for propagation and termination, chain transfer constants. |

| Quantum Chemical Calculations | Reaction Pathways and Transition States | Transition state geometries and energies, reaction mechanisms, stereoselectivity. |

Poly 2,2,2 Trichloroethyl Methacrylate Degradation Mechanisms

Thermal Degradation Pathways

The thermal degradation of PTCEMA involves a complex series of reactions that lead to the breakdown of the polymer backbone and the loss of its side chains. The specific mechanisms are influenced by factors such as temperature, the presence of oxygen, and the polymer's microstructure.

Main-chain scission refers to the cleavage of the covalent bonds that form the polymer's backbone. In PTCEMA, as with other polymethacrylates, this process can be initiated at thermally weak points within the polymer chain. These can include head-to-head linkages that are less stable than the regular head-to-tail arrangement, or at chain ends, particularly those with unsaturated structures resulting from termination by disproportionation during polymerization.

A significant pathway in the thermal degradation of PTCEMA involves the elimination of its bulky and electron-withdrawing 2,2,2-trichloroethyl ester side group. This reaction is influenced by the presence of the three chlorine atoms on the ethyl group, which affects the bond strengths within the side chain and its attachment to the polymer backbone.

The elimination can proceed through various mechanisms, including ester pyrolysis. This can involve the homolytic cleavage of the C-O bond of the ester group or intramolecular rearrangement reactions. The elimination of the side chain can lead to the formation of volatile products, such as 2,2,2-trichloroethanol (B127377), and the generation of a methacrylic acid unit within the polymer chain. The presence of these acidic groups can, in turn, catalyze further degradation reactions.

The thermal degradation of polymethacrylates often proceeds via a combination of depolymerization (unzipping) and random scission. The dominant pathway is dependent on the stability of the polymer and the reactivity of the propagating radicals.

Depolymerization: This process is characterized by the sequential release of monomer units from a chain end after an initial scission event. It is essentially the reverse of polymerization. For depolymerization to be a major pathway, the ceiling temperature of the polymer must be in the range of the degradation temperature. Polymethacrylates with bulky side groups can have lower ceiling temperatures, potentially favoring depolymerization. In the case of PTCEMA, the release of 2,2,2-trichloroethyl methacrylate (B99206) monomer is a likely product of this process.

Random Scission: This involves the random cleavage of the polymer backbone at any point along the chain. This leads to a rapid decrease in molecular weight and the formation of a broader distribution of smaller polymer fragments, rather than a high yield of monomer.

For many polymethacrylates, both processes occur simultaneously. The balance between depolymerization and random scission in PTCEMA is influenced by the stability of the main chain and the ease of side-chain elimination. The presence of the bulky, halogenated side group can sterically hinder intermolecular chain transfer reactions that might otherwise favor random scission, potentially increasing the relative importance of depolymerization compared to simpler polymethacrylates.

| Degradation Process | Primary Products | Effect on Molecular Weight |

| Depolymerization | Monomer (2,2,2-Trichloroethyl methacrylate) | Gradual decrease as monomer unzips |

| Random Scission | Various smaller polymer fragments | Rapid and significant decrease |

| Side-Chain Elimination | 2,2,2-Trichloroethanol, Methacrylic acid units | Indirectly leads to main-chain instability |

Photodegradation Processes

Photodegradation involves the degradation of the polymer initiated by the absorption of ultraviolet (UV) or visible light. The energy from the absorbed photons can lead to the breaking of chemical bonds and the initiation of degradation reactions.

Direct photolysis occurs when the polymer itself absorbs light energy, leading to the excitation of its chromophoric groups. In PTCEMA, the ester carbonyl groups are the primary chromophores that can absorb UV radiation. Upon absorption of a photon, the carbonyl group can be excited to a singlet or triplet state.

This excited state can then undergo several decay pathways, including Norrish Type I and Type II reactions:

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond adjacent to the carbonyl group. For PTCEMA, this could lead to the scission of the main chain or the side chain. Main-chain scission would result in the formation of two polymer radicals, leading to a decrease in molecular weight.

Norrish Type II Cleavage: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group, typically from the γ-carbon. However, due to the structure of the methacrylate backbone, this is less common than in other polymer systems.

The presence of the trichloromethyl group in the side chain could also influence the photolytic stability, as C-Cl bonds can be susceptible to photolytic cleavage, although typically at higher energies than those that excite carbonyl groups.

In the presence of oxygen, the photodegradation of PTCEMA is significantly accelerated through photo-oxidative processes. wikipedia.org These reactions are initiated by the formation of free radicals on the polymer chain through direct photolysis or the action of photosensitizing impurities.

The general mechanism follows a radical chain reaction:

Initiation: Formation of polymer radicals (P•) by UV radiation.

Propagation: The polymer radicals react rapidly with oxygen to form peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain to form hydroperoxides (POOH) and a new polymer radical.

Chain Branching: The hydroperoxides are unstable and can cleave upon absorption of thermal or light energy to form two new radicals (alkoxy, PO•, and hydroxyl, •OH), which can initiate further degradation.

Termination: The radical chain reactions are terminated by the combination of two radicals.

The photo-oxidative degradation of PTCEMA leads to the formation of various oxidation products, including ketones, aldehydes, and carboxylic acids within the polymer structure, as well as chain scission, which results in embrittlement and loss of mechanical properties. The presence of chlorine atoms may also lead to the formation of acidic byproducts like hydrogen chloride, which can further catalyze the degradation process.

| Photodegradation Pathway | Key Reactants | Primary Outcomes |

| Direct Photolysis | UV radiation, Polymer | Main-chain scission, side-chain cleavage, radical formation |

| Photo-oxidative Degradation | UV radiation, Oxygen, Polymer | Hydroperoxide formation, chain scission, formation of oxidized products, embrittlement |

Identification and Analysis of Degradation Products

The primary degradation product of poly(this compound) under thermal stress is its corresponding monomer, this compound. researchgate.net This has been confirmed through studies analyzing the volatile products evolved during thermal degradation. researchgate.net The identification of degradation products is crucial for understanding the underlying degradation mechanism. Techniques such as mass spectrometry are instrumental in analyzing the products of polymer degradation, allowing for the identification of volatile and non-volatile fractions. nist.gov

In addition to the monomer, other smaller molecules could potentially form depending on the degradation conditions. For instance, in the presence of water, hydrolysis of the ester group could lead to the formation of poly(methacrylic acid) and 2,2,2-trichloroethanol. However, under non-oxidative thermal degradation, depolymerization to the monomer is the major pathway. researchgate.net

Table 1: Primary Degradation Product of Poly(this compound)

| Degradation Condition | Primary Product |

| Non-oxidative Thermal Degradation | This compound |

This table is based on findings that identify the monomer as the major degradation product under thermolysis. researchgate.net

Influence of Polymer Architecture on Degradation Behavior

The architecture of a polymer, including its tacticity and its incorporation into block copolymers, can significantly influence its degradation behavior.

Tacticity: Tacticity refers to the stereochemical arrangement of the chiral centers in a polymer chain. For polymethacrylates, different tacticities (isotactic, syndiotactic, and atactic) can affect physical properties like the glass transition temperature and crystallinity. rsc.org While direct studies on the influence of tacticity on PTCEMA degradation are limited, research on other polymers like polypropylene (B1209903) has shown that tacticity can impact degradation pathways. researchgate.netuva.nl For instance, changes in tacticity have been observed during the controlled degradation of polypropylene, suggesting that the stereochemistry of the polymer can be altered by the degradation process itself. researchgate.net It is plausible that the tacticity of PTCEMA could influence the rate and mechanism of its depolymerization, as different stereochemical arrangements may affect the stability of the polymer backbone and the ease of chain scission.

Analytical Characterization Techniques in 2,2,2 Trichloroethyl Methacrylate Polymer Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in polymer science for providing detailed information about chemical structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of P(TCEMA). Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the polymer's microstructure, including tacticity and monomeric unit connectivity.

In ¹H NMR spectroscopy of P(TCEMA), the signals corresponding to the protons in the polymer backbone and the side chain are observed. The broadness of the peaks is characteristic of polymers due to the restricted mobility of the polymer chains. The methylene protons (-CH₂-) of the polymer backbone typically appear as a complex multiplet in the range of 1.8-2.2 ppm. The α-methyl protons (-CH₃) also show a broad signal, generally between 0.8 and 1.4 ppm, with the exact chemical shift and splitting pattern being sensitive to the stereochemical arrangement (tacticity) of the polymer chain (isotactic, syndiotactic, or atactic). The methylene protons of the trichloroethyl group (-OCH₂CCl₃) are expected to resonate further downfield, typically in the region of 4.5-4.9 ppm, due to the deshielding effect of the adjacent oxygen and trichloromethyl group.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the repeating unit giving a distinct signal. The carbonyl carbon (C=O) of the ester group is typically observed in the 175-178 ppm range. The quaternary carbon of the polymer backbone appears around 44-46 ppm. The α-methyl carbon signal is found at approximately 16-22 ppm, while the backbone methylene carbon resonates in the 52-56 ppm region. For the side chain, the methylene carbon adjacent to the oxygen (-OCH₂-) is expected around 67-70 ppm, and the carbon of the trichloromethyl group (-CCl₃) would appear further downfield, typically in the range of 94-98 ppm. The chemical shifts of the backbone carbons can be influenced by the polymer's tacticity.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Poly(2,2,2-Trichloroethyl Methacrylate)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-Methyl group (-CH₃) | 0.8 - 1.4 | 16 - 22 |

| Backbone Methylene (-CH₂-) | 1.8 - 2.2 | 52 - 56 |

| Quaternary Carbon (-C-) | - | 44 - 46 |

| Carbonyl (C=O) | - | 175 - 178 |

| Side-chain Methylene (-OCH₂-) | 4.5 - 4.9 | 67 - 70 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. The FTIR spectrum of P(TCEMA) is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

The most prominent absorption band is the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong, sharp peak around 1730-1750 cm⁻¹. The presence of the electron-withdrawing trichloroethyl group can shift this peak to a higher wavenumber compared to other poly(alkyl methacrylates). The C-O stretching vibrations of the ester linkage give rise to strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Specifically, the asymmetric C-C-O stretch is expected around 1240-1280 cm⁻¹ and the symmetric O-C-C stretch near 1140-1180 cm⁻¹.

The C-H stretching vibrations of the methyl and methylene groups in the polymer backbone and side chain are observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibrations of the trichloromethyl group are expected to appear in the 600-800 cm⁻¹ range, often as strong and distinct absorptions.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretching | -CH₃, -CH₂- |

| 1730 - 1750 | C=O Stretching | Ester Carbonyl |

| 1450 - 1490 | C-H Bending | -CH₂- |

| 1380 - 1400 | C-H Bending | -CH₃ |

| 1240 - 1280 | Asymmetric C-C-O Stretching | Ester |

| 1140 - 1180 | Symmetric O-C-C Stretching | Ester |

Chromatographic Analysis

Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for measuring the molecular weight distribution of polymers. iupac.org The principle of GPC/SEC is based on separating polymer molecules according to their hydrodynamic volume in solution. iupac.org Larger molecules elute from the chromatography column faster than smaller molecules.

For P(TCEMA), the analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve of log(molecular weight) versus elution time can be generated. This allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the P(TCEMA) sample. The PDI provides a measure of the breadth of the molecular weight distribution.

Mass Spectrometry

Mass spectrometry provides detailed information about the molecular weight of individual polymer chains, as well as their end groups and structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)